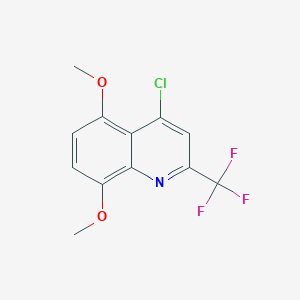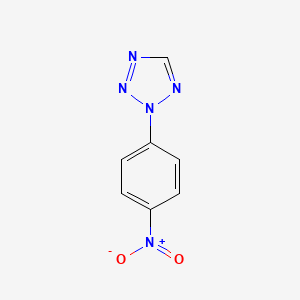
2-Chlorobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzofuran is a derivative of benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The chloro- substitution on the benzofuran ring enhances its chemical reactivity and biological properties, making it a compound of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Cyclization of ortho-hydroxybenzyl ketones: This method involves the dehydrative cyclization of ortho-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Transition-metal catalysis: Cyclization of aryl acetylenes using transition-metal catalysis is another common method.
Industrial Production Methods:
Metal-free cyclization: This method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents.
Ru-catalyzed isomerization: This method uses ruthenium catalysts to isomerize appropriate precursors.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzofuran, chloro- into different reduced forms.
Substitution: The chloro- group on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidized derivatives: These include various quinones and other oxidized forms.
Reduced derivatives: These include hydrogenated forms of benzofuran.
Substituted derivatives: These include compounds with different functional groups replacing the chloro- group.
Applications De Recherche Scientifique
2-Chlorobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer and psoriasis.
Industry: Benzofuran compounds are used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzofuran, chloro- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Coumarin: Contains a fused benzene and alpha-pyrone ring.
Naphthofuran: Contains a fused naphthalene and furan ring.
Uniqueness:
Structural features: The chloro- substitution on the benzofuran ring enhances its reactivity and biological activity compared to other similar compounds.
Biological activities: 2-Chlorobenzofuran exhibits a unique combination of antimicrobial, antiviral, and anticancer properties that are not commonly found in other similar compounds.
Propriétés
Numéro CAS |
106461-62-5 |
|---|---|
Formule moléculaire |
C8H5ClO |
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
2-chloro-1-benzofuran |
InChI |
InChI=1S/C8H5ClO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H |
Clé InChI |
GDRNNORFRGCNGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)Cl |
| 106461-62-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















